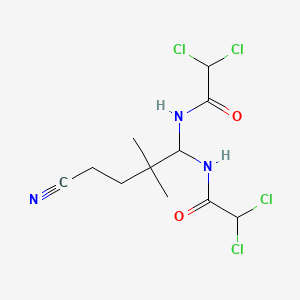
N,N'-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes cyano and dichloroacetamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-cyano-2,2-dimethylbutane with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the dichloroacetamide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) exerts its effects involves its interaction with specific molecular targets. The cyano and dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbutane: A related compound with a similar backbone but lacking the cyano and dichloroacetamide groups.
2,3-Dimethylbutane: Another isomer with different branching.
Neopentane: A simpler alkane with a similar structure.
Uniqueness
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of both cyano and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Eigenschaften
CAS-Nummer |
58084-98-3 |
|---|---|
Molekularformel |
C11H15Cl4N3O2 |
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-[4-cyano-1-[(2,2-dichloroacetyl)amino]-2,2-dimethylbutyl]acetamide |
InChI |
InChI=1S/C11H15Cl4N3O2/c1-11(2,4-3-5-16)10(17-8(19)6(12)13)18-9(20)7(14)15/h6-7,10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
JCCBQLZBMZWIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC#N)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


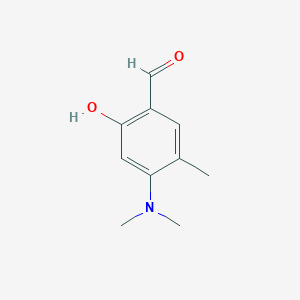


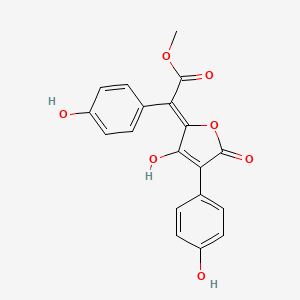

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
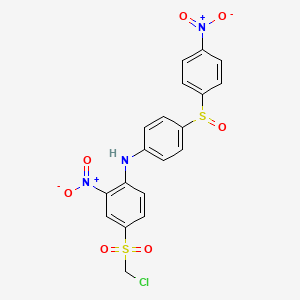

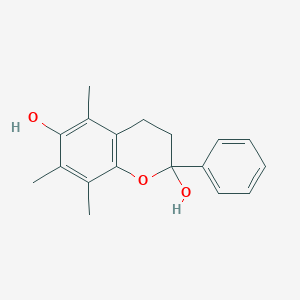
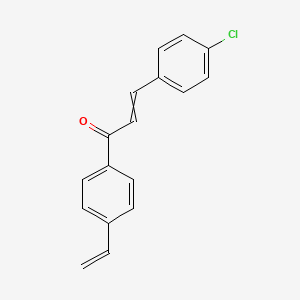
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
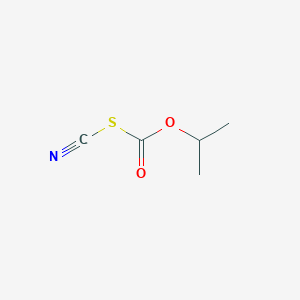
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

